molecular formula C15H14N2O3 B14391790 Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- CAS No. 88373-79-9

Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-

Cat. No.: B14391790
CAS No.: 88373-79-9
M. Wt: 270.28 g/mol
InChI Key: JELXQUQQOWROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- is a complex organic compound characterized by the presence of a phenolic group, a nitro group, and an imino group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- typically involves a multi-step process. One common method is the nitration of phenol to introduce the nitro group, followed by the formation of the imino group through a condensation reaction with a phenylethylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-methyl-2-nitro-: Similar structure with a methyl group instead of the imino group.

    Phenol, 4-methoxy-2-nitro-: Contains a methoxy group instead of the imino group.

    Phenol, 4-nitro-2-aminomethyl-: Features an amino group instead of the imino group.

Uniqueness

Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]- is unique due to the presence of the imino group attached to a phenylethyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

88373-79-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-nitro-2-(2-phenylethyliminomethyl)phenol

InChI

InChI=1S/C15H14N2O3/c18-15-7-6-14(17(19)20)10-13(15)11-16-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2

InChI Key

JELXQUQQOWROSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.